Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate
Description
Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate (CAS: 861064-79-1) is a symmetric diester featuring a central 4-chloro-1,3-phenylene core linked via oxygen atoms to two methyl acetate groups.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-chloro-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO6/c1-16-11(14)6-18-8-3-4-9(13)10(5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBRCSRZBHAHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)Cl)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187627 | |
| Record name | Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861064-79-1 | |
| Record name | Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861064-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate typically involves the reaction of 4-chlorophenol with dimethyl oxalate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical pathways. The chlorine atom on the aromatic ring can also influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Substituent Variations on the Phenylene Core
Key Findings :
- Halogen Substituents : Bromo (Br) and iodo (I) analogs (e.g., Compounds 11 and S10) exhibit enhanced reactivity in cross-coupling reactions due to the polarizable nature of halogens .
- Electron-Withdrawing Groups : The chloro substituent in the target compound improves stability against nucleophilic attack compared to electron-donating groups like methoxy .
- Bulkier Substituents : TAJ4’s benzotriazole and branched alkyl groups enhance steric hindrance, which is critical for selective protein binding .
Ester Group Modifications
Key Findings :
Supramolecular and Crystalline Derivatives
Key Findings :
Key Findings :
- Microwave/Ultrasound Methods : Significantly improve reaction efficiency and yields (e.g., Compound 5a: 93% under microwave vs. 74% with classical heating) .
- Solvent Effects: Acetone and DMF are common solvents for nucleophilic substitutions, with DMF enhancing solubility of phenolic intermediates .
Biological Activity
Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate is an organic compound with the molecular formula C12H13ClO6. It features a complex structure that includes two ester groups and a chlorinated aromatic ring. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its structural characteristics. The presence of the chlorine atom on the aromatic ring may influence its reactivity and interaction with biological molecules. The compound has been investigated for its potential therapeutic properties and as a building block in the synthesis of biologically active molecules.
The mechanism of action involves the hydrolysis of ester groups, which can release active intermediates that participate in various biochemical pathways. The chlorine substitution may also enhance its interactions with specific molecular targets, potentially affecting signaling pathways or enzyme activities.
Case Studies and Experimental Data
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, chlorinated aromatic compounds have been shown to inhibit bacterial growth through disruption of cell membranes or interference with metabolic processes.
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that the compound may induce apoptosis in certain cell types, indicating potential as an anticancer agent.
- Enzyme Inhibition : Investigations into enzyme interactions reveal that similar compounds can act as inhibitors for key enzymes involved in metabolic pathways. This suggests that this compound could potentially modulate enzymatic activities relevant to disease processes.
Comparative Analysis
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C12H13ClO6 | Chlorinated aromatic structure | Potential antimicrobial and cytotoxic effects |
| Dimethyl 2,2'-[(4-methyl-1,3-phenylene)bis(oxy)]diacetate | C12H14O6 | Lacks chlorine substitution | Different biological activity profile |
| Dimethyl 2,2'-[(4-bromo-1,3-phenylene)bis(oxy)]diacetate | C12H13BrO6 | Brominated analog | Varied reactivity compared to chloro derivative |
Applications in Scientific Research
This compound has applications across several domains:
- Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.
- Pharmaceutical Development : Its potential therapeutic properties make it a candidate for further drug development research.
- Material Science : The compound's unique structure may find applications in creating new materials with desirable properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
